Aldosterone hemiacetal

Beschreibung

Contextualization within Steroid Biochemistry and Endogenous Steroidogenesis

Aldosterone is a critical steroid hormone synthesized from cholesterol in the zona glomerulosa of the adrenal cortex. bioscientifica.comnih.gov Its production is the final and rate-limiting step in the mineralocorticoid synthesis pathway. The conversion of 11-deoxycorticosterone to aldosterone involves three sequential reactions catalyzed by the enzyme aldosterone synthase (CYP11B2): 11β-hydroxylation to form corticosterone, 18-hydroxylation to yield 18-hydroxycorticosterone, and finally, 18-methyl oxidation to produce aldosterone. bioscientifica.com

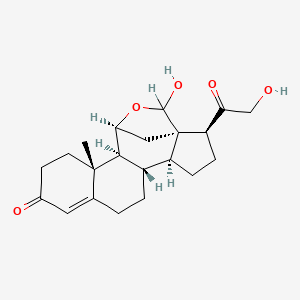

In solution, aldosterone exists in equilibrium between its aldehyde form and its more thermodynamically favored hemiacetal form. This cyclic hemiacetal structure is crucial for its specific interaction with the mineralocorticoid receptor (MR) and its ability to evade enzymatic inactivation. sci-hub.se The formation of the hemiacetal is a reversible intramolecular reaction where the aldehyde group at the C18 position reacts with the hydroxyl group at the C11 position. vulcanchem.com This structural feature is a key determinant of aldosterone's potent mineralocorticoid activity, which is essential for regulating electrolyte and water balance, and ultimately, blood pressure. vulcanchem.comwikipedia.org

Historical Perspectives on the Elucidation of Aldosterone's Cyclic Forms and Their Research Significance

The journey to understanding aldosterone's unique structure began with its initial isolation and identification. Initially named "electrocortin" due to its effects on urinary electrolytes, it was later renamed aldosterone to reflect its distinctive aldehyde group at the C18 position of the steroid skeleton. oup.com Early research recognized that this aldehyde group cyclizes with the nearby 11-hydroxyl group to form an 11,18-hemiacetal. oup.com

This discovery was pivotal. Researchers soon realized that this cyclic structure was not just a chemical curiosity but a crucial determinant of aldosterone's specific mineralocorticoid action. oup.com Further investigations revealed that in solution, over 99% of aldosterone exists in this cyclized hemiacetal or a related hemiketal form. sci-hub.seabdominalkey.com This structural arrangement protects the 11β-hydroxyl group from being oxidized by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). sci-hub.seabdominalkey.com This enzyme is responsible for inactivating glucocorticoids like cortisol, which would otherwise bind to and activate the mineralocorticoid receptor. sci-hub.se The protection afforded by the hemiacetal structure allows aldosterone to selectively activate MRs in epithelial tissues, even at its relatively low circulating concentrations compared to cortisol. sci-hub.se

Rationale for Dedicated Academic Investigation of Aldosterone Hemiacetal as a Distinct Molecular Entity

The distinct chemical nature and profound biological implications of aldosterone's hemiacetal form warrant its investigation as a separate molecular entity. sci-hub.se Its stability and resistance to enzymatic degradation are direct consequences of this cyclic structure, which are fundamental to its physiological function.

Several key research findings underscore the importance of studying the hemiacetal form specifically:

Receptor Specificity: The hemiacetal structure is critical for aldosterone's high-affinity binding and specific activation of the mineralocorticoid receptor, ensuring its targeted action on tissues involved in sodium and potassium balance.

Evasion of Inactivation: The cyclic formation prevents the 11β-HSD2 enzyme from converting aldosterone to an inactive form, a fate that befalls other steroids like cortisol and allows for aldosterone's potent mineralocorticoid effects. sci-hub.se

Structure-Activity Relationship: Comparative studies with related steroids that lack the ability to form a hemiacetal, such as corticosterone, highlight the unique contribution of this structure to aldosterone's biological profile and receptor selectivity. vulcanchem.com

By focusing on the hemiacetal, researchers can gain deeper insights into the mechanisms of mineralocorticoid action and the pathophysiology of conditions related to aldosterone excess or deficiency.

Overview of Current Research Gaps and Future Directions in this compound Studies

Despite significant progress, several questions and research gaps remain in the study of this compound. A key area for future investigation is the precise mechanism by which the intermediate 18-hydroxycorticosterone, which exists primarily in a lactol (hemiketal) form, is converted to aldosterone. nih.gov While it's understood that aldosterone is produced processively by P450 11B2, the dynamics of this conversion and the role of the intermediate's cyclic form are still being unraveled. nih.govmdpi.com

Future research should also focus on:

Kinetic Modeling: Developing more refined kinetic models of P450 11B2 catalysis to better understand why the enzyme favors a distributive mechanism for producing 18-hydroxycorticosterone but a processive one for aldosterone. nih.gov

Drug Development: Leveraging the unique structure of the hemiacetal to design more selective and potent aldosterone synthase inhibitors for the treatment of hypertension, congestive heart failure, and diabetic nephropathy. nih.govnih.gov

Extra-Adrenal Production: Further exploring the potential for local production of aldosterone in tissues like the heart, brain, and blood vessels, and the role of the hemiacetal form in these non-classical sites of action. mdpi.com

Addressing these research gaps will not only enhance our fundamental understanding of steroid biochemistry but also open new avenues for therapeutic intervention in a range of cardiovascular and renal diseases.

Eigenschaften

CAS-Nummer |

6251-69-0 |

|---|---|

Molekularformel |

C21H28O5 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

(1R,2S,5S,6S,14R,15S,16S)-18-hydroxy-2-(2-hydroxyacetyl)-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-11-one |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1 |

InChI-Schlüssel |

QUQBHBRVKLEOEI-UBWIUKTRSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H]4C[C@]5([C@H]3CC[C@@H]5C(=O)CO)C(O4)O |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O |

Herkunft des Produkts |

United States |

Advanced Structural and Stereochemical Analysis of Aldosterone Hemiacetal

Spectroscopic Methodologies for Definitive Structure Determination

The precise structure of aldosterone hemiacetal has been elucidated through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Carbon-18 to Carbon-11 Hemiacetal Linkage and Conformational States

High-resolution ¹H NMR spectroscopy is instrumental in distinguishing between the aldehyde and hemiacetal forms of aldosterone. Key proton signals for the hemiacetal ring protons are typically observed between δ 4.0–5.5 ppm, while the aldehyde proton of the open-chain form appears further downfield, between δ 9.5–10.5 ppm.

¹³C NMR spectroscopy provides definitive evidence for the hemiacetal structure. The appearance of a carbon resonance signal around 113 ppm is characteristic of the hemiketal carbon, a feature absent in the spectrum of the aldehyde tautomer. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the spatial proximity of protons within the hemiacetal ring, further confirming the cyclic structure.

Interactive Table: Characteristic NMR Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 4.0 - 5.5 | Hemiacetal ring protons |

| ¹H | 9.5 - 10.5 | Aldehyde proton (open-chain form) |

| ¹³C | ~113 | Hemiketal carbon |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound (C₂₁H₂₈O₅), which is 360.4 g/mol . This technique provides high accuracy and sensitivity, crucial for identifying the molecule in complex biological matrices. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for both quantification and structural analysis. lcms.cz In these experiments, the protonated molecular ion is subjected to fragmentation, and the resulting daughter ions provide insights into the molecule's structure. For instance, derivatization of aldosterone can produce characteristic fragment ions that are useful for selective and sensitive analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Insights

While specific IR and Raman data for this compound is not extensively detailed in the provided search results, the techniques are broadly applicable to steroid analysis. uni-mysore.ac.in For example, changes in the vibrational frequencies can indicate alterations in bond lengths and strengths, providing clues about the molecular environment. su.se

X-ray Crystallography Studies of this compound and Related Steroidal Hemiacetals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While a specific crystallographic study of this compound was not found in the search results, the technique has been used to resolve the tertiary structure of related biomolecules, such as ribosomal RNA. sathyabama.ac.in For unstable analogs of this compound, cryogenic NMR can be used to suppress decomposition and aid in structural characterization. The solid-state structure would definitively confirm the hemiacetal linkage and provide precise bond lengths and angles, offering a static picture that complements the dynamic information from solution-state NMR.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations have been employed to investigate the conformational flexibility of this compound. royalsocietypublishing.org These studies have revealed that the rigidity of the C ring, due to the hemiacetal linkage, is a key feature of specific mineralocorticoids like aldosterone. royalsocietypublishing.orgbioscientifica.com In contrast, glucocorticoids tend to exhibit rigidity in the A ring. royalsocietypublishing.org

These computational approaches allow for the exploration of the conformational space available to the molecule over time, providing insights that go beyond the static picture of a crystal structure. royalsocietypublishing.org The conformational dynamics are believed to play a significant role in the molecule's interaction with its receptor. oup.com

Investigation of Tautomeric Equilibria between Aldehyde and Hemiacetal Forms

Aldosterone exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal form. acs.org Under physiological conditions, this equilibrium strongly favors the thermodynamically more stable hemiacetal structure.

Several factors influence this equilibrium:

pH: Acidic conditions can favor the open-chain aldehyde form.

Solvent Polarity: Polar solvents like water tend to favor the open-chain form, while nonpolar solvents stabilize the cyclic hemiacetal.

Temperature: Higher temperatures can shift the equilibrium towards the open-chain aldehyde due to entropic effects.

The interconversion between these tautomeric forms is generally rapid, which can make the isolation of individual tautomers challenging. researchgate.net However, studies on related 18-hydroxysteroids have successfully isolated and characterized both the hydroxy ketone and hemiketal forms. acs.orgacs.org This equilibrium is not merely a chemical curiosity; it has significant implications for the biological activity of aldosterone.

Kinetic and Thermodynamic Studies of Interconversion

The interconversion between the open-chain aldosterone and the this compound is a reversible reaction that reaches a chemical equilibrium. iisc.ac.in Under physiological conditions, the equilibrium thermodynamically favors the cyclic hemiacetal structure, which is more stable. This stability is attributed to reduced steric strain in the five-membered lactol ring formed between C-11 and C-18.

The rate of interconversion between the tautomeric forms is typically rapid, which has historically made the isolation of individual tautomers a significant challenge. researchgate.net The study of these rapid kinetics can be accomplished using advanced spectroscopic techniques. Methods such as stopped-flow spectroscopy can be employed to monitor the real-time interconversion kinetics in various buffered solutions. Additionally, 2D-NMR exchange spectroscopy is a powerful tool for investigating the equilibrium between different forms, such as the δ-hydroxy ketone and hemiketal configurations, in various solvents. researchgate.net

While specific quantitative data on rate constants and activation energy are proprietary to dedicated research studies, the general thermodynamic principles governing this equilibrium are well-established.

Table 1: Factors Governing Aldosterone-Hemiacetal Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Temperature | Higher temperatures shift the equilibrium toward the open-chain aldehyde form. | This shift is driven by entropy effects. |

| Thermodynamic Stability | The cyclic hemiacetal form is thermodynamically favored. | The formation of the five-membered ring reduces steric strain, leading to a more stable molecule. |

| Kinetic Analysis | Interconversion is rapid, posing challenges for isolating individual tautomers. researchgate.net | Techniques like stopped-flow spectroscopy and 2D-NMR are required to study the kinetics. researchgate.net |

Influence of Solvent Polarity and pH on Equilibrium Dynamics

The position of the equilibrium between the aldehyde and hemiacetal forms is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution. rsc.org

The polarity of the solvent plays a critical role. Polar solvents, such as water, tend to favor the open-chain aldehyde form. Conversely, nonpolar solvents provide an environment that stabilizes the cyclic hemiacetal. In deuterochloroform, a nonpolar solvent, the hemiacetal form has been observed to slowly convert to the open-chain hydroxy ketone. The choice of solvent is therefore a critical parameter in analytical studies; for instance, using acetonitrile as an NMR solvent can help ensure that the relative concentrations of the aldosterone tautomers are similar to those found in RP-UHPLC separations. rsc.orgrsc.org

The pH of the solution also exerts a significant influence. Acidic conditions can catalyze the formation of the hemiacetal by protonating the aldehyde group, which enhances the subsequent nucleophilic attack by the hydroxyl group. Under physiological pH, the more stable hemiacetal form is predominant. umaryland.edu However, treatment with strong acid, such as at pH 1, is used to hydrolyze aldosterone conjugates from urine for analysis, indicating that extreme pH can shift the equilibrium and lead to other reactions. thieme-connect.com

Table 2: Environmental Influence on this compound Equilibrium

| Condition | Favored Form | Scientific Findings |

| Polar Solvents (e.g., water) | Open-chain aldehyde | Polar environments stabilize the more polar open-chain structure. |

| Nonpolar Solvents (e.g., deuterochloroform) | Cyclic hemiacetal | Nonpolar solvents favor the less polar cyclic hemiacetal. |

| Acidic pH | Cyclic hemiacetal | Acid catalysis promotes the intramolecular cyclization reaction. |

| Physiological pH | Cyclic hemiacetal | The hemiacetal structure is the most stable form under physiological conditions. umaryland.edu |

Stereochemical Investigations of this compound Isomers and Diastereomers

The formation of the hemiacetal ring in aldosterone introduces new stereogenic centers, leading to the potential for multiple stereoisomers. researchgate.net Stereoisomers are compounds with the same molecular formula and connectivity but a different spatial arrangement of atoms. masterorganicchemistry.com These can be further classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). masterorganicchemistry.comsydney.edu.au Diastereomers typically have different physical properties, such as melting points, boiling points, and solubilities, which can allow for their separation using standard physical methods like chromatography. iisc.ac.inrsc.orgsydney.edu.au

The cyclization of aldosterone creates a new chiral center at C-18, and the resulting isomers are diastereomers of one another. Advanced analytical techniques are required to identify and characterize these distinct isomeric forms. X-ray crystallography has been instrumental in providing definitive structural information. In one study, the treatment of aldosterone with dilute alkali at room temperature resulted in a rearrangement to form 11β,18:18,21-diepoxy-20,21-dihydroxy-4-pregnen-3-one. nih.gov X-ray analysis of the resulting crystals revealed the presence of isomers with both (18R, 20S, 21S) and (18R, 20S, 21R) configurations, confirming the formation of multiple, distinct diastereomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for investigating these isomers. The ¹H and ¹³C NMR spectra of different tautomers and diastereomers show distinct signals. acs.org For example, the ¹³C NMR spectrum of a hemiketal form of an aldosterone intermediate showed a characteristic resonance at 113 ppm, which was absent in the spectrum of its tautomeric hydroxy ketone form. researchgate.netacs.org These differences in spectral data allow for the identification and differentiation of the isomers present in a sample.

Table 3: Analysis of this compound Stereoisomers

| Isomer(s) Identified | Analytical Technique | Key Findings |

| 11β,18:18,21-diepoxy-20,21-dihydroxy-4-pregnen-3-one | X-Ray Crystallography | Formation of diastereomers with (18R, 20S, 21S) and (18R, 20S, 21R) configurations was confirmed. nih.gov |

| Hemiketal vs. Hydroxy Ketone Tautomers | ¹H and ¹³C NMR Spectroscopy | Distinct NMR spectra were observed for the different forms, with the hemiketal showing a unique resonance around 113 ppm. researchgate.netacs.org |

| General Diastereomers | Chromatography | Diastereomers possess different physical properties, suggesting they can be separated by methods like RP-UHPLC. rsc.orgrsc.org |

Biosynthesis and Enzymatic Formation Pathways of Aldosterone Hemiacetal

Enzymatic Catalysis of Aldosterone Hemiacetal Formation in Adrenal Cortex Models

The final steps of aldosterone synthesis are catalyzed by a single enzyme, aldosterone synthase, which is encoded by the CYP11B2 gene. oup.comwikipedia.org This enzyme is responsible for the conversion of 11-deoxycorticosterone to aldosterone through a series of oxidative reactions. nih.govresearchgate.net The aldehyde group at carbon 18 of the newly formed aldosterone then exists in equilibrium with its 11,18-hemiacetal form. ahajournals.orgahajournals.org

Role of Cytochrome P450 Enzymes (CYP11B2/Aldosterone Synthase) in Hemiacetalogenesis

Aldosterone synthase (CYP11B2) is a mitochondrial cytochrome P450 enzyme that catalyzes the final three steps in aldosterone biosynthesis. oup.commedlineplus.govnih.gov These sequential reactions are the 11β-hydroxylation of 11-deoxycorticosterone to corticosterone, followed by the 18-hydroxylation of corticosterone to 18-hydroxycorticosterone, and finally the 18-oxidation of 18-hydroxycorticosterone to produce aldosterone. oup.comresearchgate.netmedlineplus.gov It is the aldehyde group of aldosterone that subsequently forms the hemiacetal with the 11β-hydroxyl group. nih.gov While CYP11B2 is directly responsible for producing the aldosterone molecule, the formation of the hemiacetal itself is a spontaneous intramolecular reaction. ahajournals.orgvulcanchem.com

CYP11B2 is closely related to another mitochondrial steroidogenic enzyme, 11β-hydroxylase (CYP11B1), sharing 93% amino acid sequence identity. nih.govnih.gov However, only CYP11B2 possesses the ability to perform the final two oxidative steps required for aldosterone synthesis. wikipedia.orgnih.gov

Mechanistic Studies of CYP11B2 Activity Leading to Hemiacetal Formation

The conversion of 18-hydroxycorticosterone to aldosterone by CYP11B2 is the final enzymatic step preceding hemiacetal formation. This reaction involves the oxidation of the 18-hydroxyl group to an aldehyde. wikipedia.orgresearchgate.net It has been proposed that this proceeds through the formation of a germinal diol at the 18-position, which then rapidly and spontaneously dehydrates to form the aldehyde group of aldosterone. ahajournals.orgahajournals.org Once the aldehyde is formed, it exists in equilibrium with the more stable cyclic hemiacetal structure, which arises from the intramolecular nucleophilic attack of the 11β-hydroxyl group on the C18 aldehyde. nih.govvulcanchem.com

Kinetic Parameters of Enzymatic Conversion to this compound

The enzymatic efficiency of aldosterone synthase (CYP11B2) has been a subject of detailed kinetic studies. The rate of aldosterone production is highly dependent on the substrate. researchgate.net The conversion of 11-deoxycorticosterone to aldosterone proceeds with a higher efficiency compared to the conversion from the intermediate corticosterone. nih.gov

Studies have reported varying kinetic parameters for CYP11B2, reflecting different experimental conditions and systems. For instance, one study using cells stably transfected with CYP11B2 reported a K_m value of 0.11 µmol/liter for the conversion of 11-deoxycorticosterone. oup.com Another study reported an apparent K_m of 1.163 µM and a V_max of 36.98 µM/24 h for wild-type aldosterone synthase with 11-deoxycorticosterone as the substrate. researchgate.net The conversion of 18-hydroxycorticosterone to aldosterone is generally considered the slowest step in the sequence. nih.gov

Interactive Table: Kinetic Parameters of Aldosterone Synthase (CYP11B2)

| Substrate | Enzyme | K_m (µM) | V_max | Source |

|---|---|---|---|---|

| 11-Deoxycorticosterone | Wild-type CYP11B2 | 0.11 | - | oup.com |

| 11-Deoxycorticosterone | Wild-type CYP11B2 | 1.163 | 36.98 µM/24h | researchgate.net |

Identification of Precursors and Metabolic Intermediacy of this compound

The biosynthesis of aldosterone, and consequently its hemiacetal, begins with cholesterol. wikipedia.orgfrontiersin.org Through a series of enzymatic reactions, cholesterol is converted to pregnenolone, which is then metabolized to progesterone. vulcanchem.com Progesterone is hydroxylated to form 11-deoxycorticosterone, the initial substrate for aldosterone synthase (CYP11B2). oup.comnih.gov

The direct precursors in the final stages leading to this compound are:

11-Deoxycorticosterone: The first substrate for the multi-functional CYP11B2 enzyme. nih.gov

Corticosterone: The product of the 11β-hydroxylation of 11-deoxycorticosterone and the substrate for the subsequent 18-hydroxylation. oup.com

18-Hydroxycorticosterone: The product of corticosterone's 18-hydroxylation and the immediate precursor to aldosterone. oup.comnih.gov This compound exists in equilibrium with its cyclic 18,20-hemiketal form. researchgate.net

Aldosterone: The final product of CYP11B2 catalysis, which then spontaneously forms the this compound. vulcanchem.com

Regulation of this compound Biosynthesis at the Molecular Level

The biosynthesis of aldosterone, and therefore the availability of aldosterone to form its hemiacetal, is tightly regulated at the molecular level. The primary regulators are the renin-angiotensin II system and serum potassium levels. nih.govfrontiersin.org Adrenocorticotropic hormone (ACTH) also plays a role, particularly in the acute stimulation of aldosterone synthesis. oup.comoup.com

These stimuli initiate intracellular signaling cascades that ultimately increase the expression and activity of key enzymes in the aldosterone biosynthetic pathway. A critical point of regulation is the expression of the CYP11B2 gene. frontiersin.orgnih.gov Angiotensin II and potassium lead to the depolarization of the zona glomerulosa cell membrane, which in turn increases intracellular calcium levels. oup.com This increase in calcium activates various signaling pathways, including those involving calmodulin-dependent protein kinases, which stimulate CYP11B2 gene transcription. wikigenes.org

Comparative Biochemical Pathways for Steroidal Hemiacetal Formation

The formation of a hemiacetal from an aldehyde and an alcohol is a fundamental reaction in organic chemistry and is observed with other steroids as well. pearson.compearson.comlibretexts.org In carbohydrate chemistry, the cyclization of sugars to form hemiacetals is a well-known phenomenon. numberanalytics.com

Within steroid biosynthesis, other cytochrome P450 enzymes catalyze reactions that can lead to the formation of hemiacetal or hemiketal structures. For example, the intermediate 18-hydroxycorticosterone exists in equilibrium with a cyclic hemiketal form. researchgate.net Furthermore, some P450 enzymes are known to catalyze C-C bond cleavage reactions that proceed through hemiacetal-like intermediates. nih.govresearchgate.net

The formation of the 11,18-hemiacetal of aldosterone is a crucial feature that distinguishes it from other corticosteroids and is essential for its specific interaction with the mineralocorticoid receptor and its subsequent biological effects. oup.com This cyclic structure provides stability and protects the 11-hydroxyl group from oxidation.

Synthetic Methodologies and Chemical Transformations of Aldosterone Hemiacetal

Total Synthesis Approaches to Aldosterone Hemiacetal and its Analogs

The total synthesis of aldosterone has been a significant endeavor in organic chemistry, with several distinct approaches developed over the years. Early total syntheses were reported by Schmidlin et al. in 1957 and a notable synthesis by Johnson et al. in 1963. drugfuture.com These routes established the fundamental framework for constructing the complex steroidal backbone and introducing the key functionalities of aldosterone.

A key challenge in the total synthesis of aldosterone is the stereocontrolled introduction of multiple chiral centers. One approach has utilized an intramolecular Diels-Alder reaction with a chiral tether to establish the absolute configuration of four contiguous asymmetric centers, providing a pathway to the A-D ring system of (+)-aldosterone. nih.gov

The synthesis of aldosterone analogs has also been an active area of research, aiming to explore structure-activity relationships and develop new therapeutic agents. These synthetic efforts often involve modifications to the steroid core or the side chain, while retaining the crucial hemiacetal or a related functionality.

Partial Synthesis and Semi-Synthetic Derivatization Strategies

Given the complexity and length of total synthesis, partial synthesis from more readily available steroids has been a more practical approach for obtaining aldosterone and its derivatives. Corticosterone is a common starting material for the partial synthesis of aldosterone. drugfuture.com A notable three-step synthesis from corticosterone was developed by Barton and Beaton. drugfuture.com This method involves the functionalization of the C18 methyl group, a key transformation to introduce the aldehyde required for hemiacetal formation.

Another strategy involves the partial synthesis of aldosterone from steroids that lack substitution at the C18 position. rsc.org This requires the development of methods for the selective introduction of an oxygenated functional group at this non-activated carbon. Furthermore, a multi-step partial synthesis starting from adrenosterone has been reported. rsc.org A key step in this sequence was a highly stereoselective hydrocyanation of a D-homo-Δ¹²-11-keto-steroid, which ultimately led to the formation of the 18 → 11β-lactonic function, a precursor to the hemiacetal. rsc.org

Semi-synthetic derivatization strategies often focus on modifying existing aldosterone or related corticosteroid structures to generate novel compounds with altered biological profiles. These modifications can include esterification, etherification, or other transformations of the hydroxyl groups, or reactions at other positions of the steroid nucleus.

Regioselective and Stereoselective Chemical Modifications of the Hemiacetal Functionality

The hemiacetal group of aldosterone is a key functional group that can be targeted for chemical modification. However, its reactivity is intertwined with the equilibrium between the open-chain aldehyde and the cyclic hemiacetal forms. drugfuture.com This equilibrium presents challenges for regioselective and stereoselective reactions.

The development of selective reactions that target the hemiacetal hydroxyl group or the masked aldehyde is crucial for creating specific aldosterone derivatives. For instance, protection of the other hydroxyl groups in the molecule would allow for selective reactions at the C11-hydroxyl, which is part of the hemiacetal structure. The stereochemistry of the hemiacetal carbon (C18) can also be influenced by reaction conditions, potentially leading to the formation of diastereomeric products.

While specific examples of regioselective and stereoselective modifications of the this compound itself are not extensively detailed in the provided search results, the principles of protecting group chemistry and stereocontrolled reactions are fundamental to achieving such transformations in complex molecules like steroids. The field of catalysis, particularly with transition metals, offers powerful tools for achieving high levels of regio- and stereoselectivity in the modification of complex natural products. uni-muenchen.denih.gov The understanding of reaction mechanisms, such as those in elimination reactions, is also critical for predicting and controlling the stereochemical outcome of transformations. khanacademy.org

Chemical Reactivity and Transformation Mechanisms of the Hemiacetal Group

The chemical reactivity of aldosterone's hemiacetal is characterized by its equilibrium with the 18-aldehyde form. drugfuture.com This equilibrium is influenced by factors such as solvent and pH. The hemiacetal is generally more stable, but the presence of the aldehyde form allows for reactions typical of aldehydes.

The 11β-hydroxyl group and the 18-aldehyde form an intramolecular cyclic hemiacetal. nih.gov This structure is in equilibrium with a bicyclic acetal form, which is the predominant form in the crystalline state. thieme-connect.com In solution, a mixture of the hemiacetal and bicyclic acetal forms exists. thieme-connect.com

The transformation between the aldehyde and hemiacetal forms proceeds through a reversible intramolecular nucleophilic attack of the C11-hydroxyl group on the C18-aldehyde. The mechanism of reactions involving the hemiacetal group often involves an initial ring-opening to the aldehyde form, which then undergoes the characteristic reactions of aldehydes, such as oxidation, reduction, or nucleophilic addition. The subsequent cyclization to the hemiacetal or a derivative thereof can then occur.

Oxidative Transformations of Cyclic Hemiacetals in Steroid Synthesis

The oxidation of cyclic hemiacetals is a synthetically useful transformation in steroid chemistry. In the context of aldosterone, oxidation of the hemiacetal can lead to the corresponding lactone. This transformation is a key step in certain synthetic routes and can also be a metabolic pathway.

The oxidation of cyclic hemiacetals in other steroid systems has been studied to develop new synthetic methodologies. For instance, the Jones oxidation of some triterpenoid hemiacetals has been shown to yield acyloxy acids instead of the expected diketones. researchgate.net However, mild chromium(VI) oxidation of cyclic hemiacetals can lead to the formation of diketones. researchgate.net

In the biosynthesis of aldosterone, the final steps are catalyzed by aldosterone synthase (CYP11B2), which involves the oxidation of the C18-methyl group to an aldehyde. nih.gov This aldehyde then spontaneously forms the hemiacetal with the 11β-hydroxyl group. nih.gov While not an oxidative transformation of the hemiacetal itself, this oxidative step is crucial for its formation.

Oxidative cyclization is a broader theme in natural product biosynthesis, where enzymes catalyze the formation of cyclic structures through redox chemistry. nih.gov The study of these enzymatic reactions can provide inspiration for the development of new synthetic methods for the oxidative transformation of hemiacetals and other functional groups in steroids.

Advanced Analytical Methodologies for Aldosterone Hemiacetal Research

Chromatographic Techniques for Separation, Purity Assessment, and Research Quantification

Chromatography is fundamental to the analysis of aldosterone hemiacetal, enabling its separation from complex matrices and the resolution of its different structural forms. vulcanchem.comnih.gov The choice of chromatographic technique is dictated by the specific research question, ranging from purity assessment to trace-level quantification in biological samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Hemiacetal and Aldehyde Forms

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aldosterone. acs.orgnih.govresearchgate.net Method development is critical to achieve the separation of the this compound from its less polar open-chain aldehyde form. acs.org In solution, these two forms exist in a pH-dependent equilibrium, which can complicate chromatographic analysis.

To address this, researchers have developed various HPLC methods. One approach involves using hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase, which can effectively resolve the polar hemiacetal and the less polar aldehyde. Optimization of the mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer containing an acid such as formic acid, along with precise temperature control, is crucial for enhancing peak resolution.

Validation of these HPLC methods is essential to ensure their accuracy and reliability. This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, a developed HPLC-atmospheric pressure chemical ionization-tandem mass spectrometry (HPLC-APCI-MS/MS) method demonstrated linearity over a concentration range of 15-500 pg/mL, with an LOD of 10 pg/mL and an LOQ of 15 pg/mL. nih.gov

Derivatization is another strategy employed in HPLC to improve chromatographic separation and detection sensitivity. researchgate.netresearchgate.netresearchgate.net Treating aldosterone with hydrochloric acid in ethanol can stabilize the hemiacetal structure by forming an ethyl ether derivative. researchgate.netresearchgate.netnih.gov This derivative provides a sharp, single peak on a standard octadecylsilane (ODS) column, facilitating its separation from other steroids like corticosterone. researchgate.net

Table 1: Example HPLC Method Parameters for Aldosterone Analysis

| Parameter | Condition | Reference |

| Column | Phenyl column | nih.govresearchgate.net |

| Mobile Phase | 50 mM ammonium formate (pH 7.1)/methanol (50/50, v/v) | nih.govresearchgate.net |

| Detection | Negative-ionization mode by selected reaction monitoring | nih.govresearchgate.net |

| Linear Range | 15-500 pg/mL | nih.gov |

| LOD | 10 pg/mL | nih.gov |

| LOQ | 15 pg/mL | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is particularly useful for trace analysis of aldosterone. nih.govresearchgate.netmdpi.com However, due to the low volatility and thermal instability of steroids, derivatization is a necessary step to produce thermostable and volatile derivatives suitable for GC analysis. nih.gov

Common derivatization methods involve the formation of methoxime-trimethylsilyl (MO-TMS) ethers. nih.gov This process protects the carbonyl and hydroxyl groups, preventing thermal degradation and improving chromatographic properties. Careful control of the derivatization conditions is crucial, especially for aldosterone, due to its natural hemiacetal structure. The analysis of MO-TMS derivatives of aldosterone and its metabolites by GC-MS allows for the identification of different forms of the compound, including the 18-aldehyde and the 18,11β-hemiacetal. nih.gov

GC-MS offers high sensitivity and specificity, making it suitable for quantifying low levels of aldosterone. nih.govmdpi.com However, the requirement for derivatization can make the sample preparation process more complex and time-consuming compared to LC-MS methods. nih.gov

Table 2: Predicted GC-MS Derivative Information for Aldosterone

| Derivative Type | Molecular Formula | Monoisotopic Mass (Da) | InChIKey |

| TMS_1_2 | C21H28O5 | 360.1937 | Not Available |

| This is a predicted spectrum and requires experimental confirmation. |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of a wide range of compounds, including steroids. nih.govnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, offering advantages such as high efficiency, shorter analysis times, and reduced consumption of organic solvents. nih.govteledynelabs.com

The technique is well-suited for the separation of complex mixtures and can be applied to both polar and non-polar compounds. nih.govteledynelabs.com In pharmaceutical analysis, SFC is increasingly used for drug discovery, quality control, and chiral separations. nih.govteledynelabs.comchromatographyonline.com While specific applications for this compound are not as extensively documented as HPLC or GC-MS, the capabilities of SFC suggest its potential for the efficient separation of aldosterone isomers and related steroids. The unique properties of supercritical fluids can provide different selectivity compared to liquid chromatography, which can be advantageous in resolving closely related structures. nih.govnih.gov SFC can be readily coupled with mass spectrometry (SFC-MS), enhancing its utility for both qualitative and quantitative analysis. nih.gov

Mass Spectrometry-Based Techniques for Structural Confirmation and Quantification in Research Samples

Mass spectrometry (MS) is an indispensable tool in this compound research, providing detailed structural information and highly sensitive quantification. vulcanchem.comnih.govoup.com When coupled with chromatographic separation techniques, MS offers unparalleled specificity and sensitivity for analyzing complex biological samples. nih.govsci-hub.sebohrium.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for the quantification of aldosterone in biological fluids due to its superior sensitivity, specificity, and accuracy compared to other methods like immunoassays. nih.govnih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. researchgate.netsci-hub.se

In LC-MS/MS, aldosterone is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net The choice of ionization mode (positive or negative) can influence sensitivity. nih.govresearchgate.net For instance, derivatization of aldosterone to an ethyl ether-picolinyl derivative can lead to a significant enhancement in the ESI response in the positive ion mode. researchgate.netnih.gov Conversely, underivatized aldosterone can be detected in negative ionization mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion or a characteristic fragment of aldosterone) and its subsequent fragmentation to produce product ions. oup.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity, minimizing interference from other compounds in the matrix. researchgate.netnih.govsci-hub.se The development of two-dimensional LC-MS/MS methods can further reduce matrix effects and co-elution of interfering substances. researchgate.net

LC-MS/MS methods for aldosterone have been validated for high sensitivity, with lower limits of quantification (LLOQ) reported as low as 15 pg/mL. sci-hub.sebohrium.com

Table 3: Example LC-MS/MS Parameters for Aldosterone Quantification

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | nih.govresearchgate.netsci-hub.se |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | researchgate.netnih.govsci-hub.se |

| Precursor > Product Ion (Negative Mode) | m/z 359.2 > 331.2 | nih.govresearchgate.net |

| Precursor > Product Ion (Derivatized, Positive Mode) | m/z 494 > 448 | researchgate.net |

| LLOQ | 15 pg/mL | sci-hub.sebohrium.com |

Quantitative NMR (qNMR) for Purity Assessment and Isomer Ratio Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute content and purity of substances without the need for an identical reference standard of the analyte. nih.govox.ac.uk It is also uniquely suited for elucidating the structural complexities of molecules in solution, such as the tautomeric equilibrium between the hemiacetal and aldehyde forms of aldosterone. nih.govresearchgate.net

¹H-NMR is used to identify and quantify the different forms of aldosterone present in a sample. nih.gov By analyzing the ¹H-NMR spectrum, researchers can distinguish the signals corresponding to the protons of the hemiacetal ring from those of the aldehyde proton. This allows for the determination of the ratio of the different diastereomeric hemiacetal and hemiketal tautomers in solution. nih.govresearchgate.netresearchgate.net For example, a study using qNMR on a commercial aldosterone sample revealed a tautomeric equilibrium between the 18R,20S bicyclic acetal and the 18S,20-oxo forms in a 3:4 ratio. thieme-connect.com

For purity assessment, a certified internal standard with a known concentration is added to the sample. ox.ac.uk The absolute purity of the aldosterone sample can then be calculated by comparing the integral of a specific signal from aldosterone to the integral of a signal from the internal standard. ox.ac.uk This approach provides a direct measure of the mass fraction of the analyte and is increasingly being adopted by metrological institutes for the characterization of reference materials. nih.gov The accuracy and precision of qNMR make it a valuable tool for validating the purity of primary calibrators used in "gold standard" methods like ID-LC-MS/MS. nih.gov

Development of Specialized Derivatization Methods for Enhanced Detection in Research

In analytical research, the accurate quantification of aldosterone is complicated by its molecular structure. In solution, aldosterone exists in a state of equilibrium between its aldehyde form and the more predominant this compound form. ahajournals.orgnih.govnih.gov This equilibrium can lead to poor chromatographic peak shapes and instability during analysis. nih.govresearchgate.net To overcome these challenges, specialized derivatization methods have been developed to create a stable, single derivative, which significantly enhances the sensitivity and selectivity of detection, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). ahajournals.orgresearchgate.netresearchgate.netscience.gov

One of the most effective and widely reported methods is the ethyl ether-picolinyl derivatization. nih.gov This technique stabilizes the molecule and improves its ionization efficiency in positive-ion electrospray ionization (ESI), leading to a substantial increase in detection sensitivity. researchgate.netnih.gov The process involves a two-step reaction. First, aldosterone is treated with hydrochloric acid in ethanol (HCl-ethanol), which smoothly and quantitatively converts it to an ethyl ether derivative. researchgate.netnih.govsmolecule.com This is followed by esterification using picolinic acid in the presence of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine. researchgate.netnih.govsmolecule.com

The resulting ethyl ether-picolinyl derivative yields a strong protonated molecule ([M+H]+) as the base peak in positive ion ESI mass spectrometry, which is ideal for sensitive detection. researchgate.netnih.gov Research has demonstrated that this derivatization provides approximately a 10-fold higher ESI response in positive-mode selected reaction monitoring (SRM) compared to the underivatized molecule analyzed in negative mode. researchgate.netnih.gov This enhancement allows for a limit of quantification as low as 1 pg in a 0.2 ml serum sample. researchgate.netresearchgate.netnih.gov Furthermore, the method improves chromatographic separation from other structurally similar corticosteroids like corticosterone and cortexolone. researchgate.netnih.gov

| Parameter | Finding | Source(s) |

|---|---|---|

| Reagents | HCl-ethanol, picolinic acid, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine | researchgate.netnih.govsmolecule.com |

| Sensitivity Enhancement | Approximately 10-fold higher ESI response compared to underivatized molecule | nih.govresearchgate.netnih.gov |

| Limit of Quantification (LOQ) | 1 pg / 0.2 ml serum | researchgate.netresearchgate.netnih.gov |

| Accuracy at LOQ | 92.6% | researchgate.netnih.gov |

| Precision at LOQ | 5.6% | researchgate.netnih.gov |

| Mass Transition (SRM) | m/z 494 → m/z 448 | researchgate.netresearchgate.netnih.gov |

| Chromatographic Improvement | Successful separation from corticosterone, dehydrocorticosterone, and cortexolone | researchgate.netnih.gov |

Another specialized derivatization strategy employs Girard P reagent (GP) isotopologues for the quantification of aldosterone in complex samples, such as those from super-selective adrenal venous sampling (ssAVS). nih.gov This technique is particularly useful for comparing aldosterone levels between two different samples, for instance, from the right and left adrenal veins, within a single analytical run. nih.gov

In this method, the two serum samples are pretreated and derivatized separately using light (²H₀-GP) and heavy (²H₅-GP) isotopologues of the Girard P reagent. nih.gov After derivatization, the two samples are combined and analyzed together by LC/ESI-MS/MS. The mass difference between the isotopically labeled derivatives allows for their independent quantification in one injection, enhancing throughput. nih.gov This method has been validated to be reproducible and accurate for quantifying aldosterone in small sample volumes. nih.gov

| Parameter | Finding | Source(s) |

|---|---|---|

| Reagents | Girard P reagent isotopologues (²H₀-GP and ²H₅-GP) | nih.gov |

| Application | Quantification of aldosterone in adrenal tributary venous serum | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

| Sample Volume | 25-μL | nih.gov |

| Accuracy | 98.2–107.0% | nih.gov |

| Reproducibility (RSD) | ≤ 6.6% | nih.gov |

These specialized derivatization methods address the inherent analytical difficulties posed by the this compound structure, providing researchers with robust and highly sensitive tools for its accurate measurement in various biological matrices. ahajournals.orgresearchgate.net

Mechanistic Roles and Molecular Interactions of Aldosterone Hemiacetal

Aldosterone Hemiacetal as an Obligatory Intermediate in Aldosterone Biosynthesis

Aldosterone is synthesized from cholesterol in the zona glomerulosa of the adrenal cortex through a series of enzymatic reactions. wikipedia.org The final and rate-limiting steps are catalyzed by the enzyme aldosterone synthase (also known as cytochrome P450 11B2 or CYP11B2). abdominalkey.comnih.gov This enzyme is responsible for the three-step conversion of 11-deoxycorticosterone to aldosterone. nih.govmdpi.com The process involves sequential 11β-hydroxylation, 18-hydroxylation, and finally, 18-methyl oxidation to produce the characteristic C18-aldehyde group of aldosterone. abdominalkey.com

Molecular Interactions with Steroidogenic Enzymes and Co-factors

The biosynthesis of aldosterone is critically dependent on the interactions between steroid intermediates and steroidogenic enzymes, primarily from the cytochrome P450 (P450) family. wikipedia.org The key enzyme, aldosterone synthase (CYP11B2), is located in the inner mitochondrial membrane and requires co-factors for its catalytic activity. wikipedia.orgnih.gov Like other mitochondrial P450 enzymes, its function is dependent on an electron transport chain involving adrenodoxin. wikipedia.org Furthermore, the catalytic cycle of P450 enzymes necessitates the co-factor reduced nicotinamide adenine dinucleotide phosphate (NADPH). nih.gov

Theoretical and Computational Chemistry Studies of this compound Biotransformations

While specific computational studies focusing exclusively on this compound are not extensively detailed in the available literature, theoretical and computational chemistry methods are widely applied to understand the mechanisms of steroidogenic enzymes. Techniques such as density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are used to investigate complex enzymatic reactions. acs.org

These computational approaches are employed to:

Elucidate the step-by-step mechanisms of steroid oxidations catalyzed by cytochrome P450 enzymes.

Model the structure of enzyme active sites and how substrates like steroid intermediates bind within them.

Calculate the energy barriers for different reaction pathways, identifying the most likely chemical routes.

Investigate the role of transient species, such as the peroxo-hemiacetal intermediates proposed in the catalytic cycles of enzymes like aromatase (CYP19A1). acs.org

For instance, studies on the dehydrogenation of hemiacetals by alcohol dehydrogenases have used computational models to examine the geometry of different isomers and understand the basis for stereocontrol during the reaction. acs.org Such theoretical analyses provide crucial insights into the structural and energetic factors that govern the biotransformation of complex molecules like steroid hemiacetals, complementing experimental findings.

Significance of the Hemiacetal Form in Modulating Steroid-Enzyme and Steroid-Receptor Interactions

The formation of the hemiacetal structure is of paramount physiological significance for aldosterone's biological function. oup.com In aqueous solutions like blood plasma, aldosterone exists predominantly (>99%) in its cyclized 11,18-hemiacetal form. ahajournals.orgahajournals.orgbioscientifica.com This structural feature is the key to aldosterone’s selective activation of the mineralocorticoid receptor (MR) in epithelial tissues such as the kidney. ahajournals.orgbioscientifica.com

The specificity is conferred by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which is co-expressed with the MR in these tissues. ahajournals.orgphysiology.org The primary role of 11β-HSD2 is to rapidly inactivate glucocorticoids like cortisol by oxidizing them to cortisone, a metabolite with very low affinity for the MR. oup.comphysiology.org This enzymatic "protection" is crucial because circulating concentrations of cortisol are 100- to 1000-fold higher than those of aldosterone, and both hormones bind to the MR with similar high affinity. abdominalkey.comahajournals.org

Aldosterone evades this inactivation because its unique 11,18-hemiacetal structure protects the 11β-hydroxyl group from oxidation by 11β-HSD2. abdominalkey.comoup.combioscientifica.comphysiology.org This resistance to metabolism allows aldosterone, even at its low physiological concentrations, to occupy and activate MRs in epithelial cells, thereby regulating sodium and water transport. abdominalkey.combioscientifica.com In tissues that lack significant 11β-HSD2 expression, such as the heart and hippocampus, MRs are largely occupied by glucocorticoids. abdominalkey.com

Table 1: Role of 11β-HSD2 in Conferring Aldosterone Specificity

| Compound | Structure at C11/C18 | Substrate for 11β-HSD2? | Interaction with Mineralocorticoid Receptor (MR) |

| Aldosterone | 11,18-hemiacetal ring | No. The hemiacetal protects the 11β-hydroxyl group. bioscientifica.comphysiology.org | Binds and activates MR in tissues with 11β-HSD2. bioscientifica.com |

| Cortisol | 11β-hydroxyl group (no hemiacetal) | Yes. It is converted to inactive cortisone. oup.comphysiology.org | Prevented from binding MR in tissues with 11β-HSD2. ahajournals.org |

Comparative Analysis of Receptor Binding Specificity (in vitro mechanistic studies)

In vitro studies have been fundamental in dissecting the molecular basis of aldosterone's action. A key finding is that the mineralocorticoid receptor (MR) itself does not possess a strong intrinsic preference for aldosterone over physiological glucocorticoids. ahajournals.org Mechanistic studies using recombinant human MR and tissue preparations have shown that aldosterone and cortisol bind to the MR with similarly high affinity. abdominalkey.comahajournals.org

The specificity of aldosterone action in vivo is therefore not primarily a function of differential receptor binding affinity but rather a result of the pre-receptor metabolism of glucocorticoids by 11β-HSD2, as discussed previously. ahajournals.orgbioscientifica.com The hemiacetal structure of aldosterone is crucial for this mechanism.

Further mechanistic studies have revealed that the hemiacetal structure does more than just protect the hormone from degradation; it also plays a role in the receptor's activation. Analysis of MR ligand-binding domain interactions with various steroids indicates that the 11-18 hemiketal group of aldosterone enhances the stability of the active receptor conformation, which is essential for subsequent transcriptional activity. nih.gov This is in contrast to the 11β-hydroxyl group of cortisol, which was found to decrease the stability of this active conformation. nih.gov

Derivatives lacking the 18-aldehyde group, and thus unable to form a hemiacetal, show altered activity. For example, 18-deoxy-aldosterone acts as an MR antagonist, highlighting the functional importance of the complete structure, including the potential for hemiacetal formation, for agonist activity.

Table 2: Comparative In Vitro Binding Affinities for the Mineralocorticoid Receptor (MR)

| Steroid | Hemiacetal Formation | MR Binding Affinity (Kd) | Primary In Vivo Ligand for Epithelial MR |

| Aldosterone | Yes (11,18-hemiacetal) | High (approx. 0.5–3 nM) | Yes bioscientifica.com |

| Cortisol | No | High (approx. 0.5–3 nM) ahajournals.org | No (inactivated by 11β-HSD2) ahajournals.org |

| Corticosterone | No | High ahajournals.org | No (inactivated by 11β-HSD2) ahajournals.org |

| Cortisone | No | Low oup.com | No |

Challenges and Future Research Directions

Methodological Advancements for Enhanced Detection and Characterization of Transient Forms

A significant hurdle in aldosterone research is the detection and characterization of its transient forms. The reversible intramolecular reaction between the C18 aldehyde and the C11 hydroxyl group results in the formation of the more stable five-membered hemiacetal ring. This equilibrium is pH-dependent and favored under physiological conditions.

Future research will require the development and application of more sophisticated analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at 600 MHz or higher, is crucial for resolving the protons of both the aldehyde and the hemiacetal forms. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide valuable information on the spatial proximity of protons within the hemiacetal ring, further confirming its structure. Additionally, techniques like stopped-flow kinetics can be employed to study the rapid equilibrium dynamics between the two forms.

The table below summarizes key methodological considerations for studying aldosterone's transient forms.

| Methodology | Application | Key Insights |

| High-Resolution NMR (e.g., 600 MHz) | Resolving distinct proton signals | Quantification of aldehyde vs. hemiacetal forms |

| Nuclear Overhauser Effect (NOE) NMR | Identifying spatially close protons | Confirmation of hemiacetal ring structure |

| Stopped-Flow Kinetics | Analyzing rapid reaction rates | Understanding the dynamics of the aldehyde-hemiacetal equilibrium |

Further Elucidation of Regulatory Mechanisms Governing Hemiacetal Formation and Stability in Complex Biological Systems (non-human, non-clinical)

The stability of the hemiacetal form is a key factor in its biological function, protecting the 11-hydroxyl group from oxidation. ethernet.edu.etscribd.com The equilibrium between the aldehyde and hemiacetal forms is influenced by factors such as pH, solvent polarity, and temperature. Acidic conditions and nonpolar solvents tend to favor the hemiacetal form, while higher temperatures shift the equilibrium towards the open-chain aldehyde.

In non-human biological systems, the investigation of these regulatory mechanisms is crucial. For example, metabolomic studies in broiler chickens have identified aldosterone hemiacetal as a differential metabolite in certain muscle myopathies, suggesting its regulation is altered in these conditions. frontiersin.orgfrontiersin.orgresearchgate.net Further research in various non-human models can help to unravel the complex interplay of factors that govern the formation and stability of this compound in a biological context.

Application of Advanced Computational Modeling for Predicting this compound Behavior and Interactions

Computational modeling offers a powerful tool to complement experimental studies. Molecular dynamics simulations can be validated against experimental data to provide a more detailed understanding of the conformational dynamics of aldosterone and its hemiacetal form. Such models can predict the behavior of this compound and its interactions with other molecules, which is particularly useful given the transient nature of its aldehyde form.

The development of accurate computational models can aid in understanding the structure-function relationships of corticosteroids and potentially assist in the rational design of new therapeutic agents. researchgate.net

Exploration of this compound in Novel Biochemical Pathways and Steroid Metabolomics (non-human, non-clinical)

The role of this compound is being explored in various biochemical pathways beyond its classical mineralocorticoid function. In non-human studies, such as the investigation of androgen biodegradation by Steroidobacter denitrificans, the focus has been on other steroid degradation pathways. nih.gov However, the analytical techniques used in such studies could be applied to explore the involvement of this compound in other metabolic networks.

Metabolomic analyses in different organisms are revealing the presence and potential significance of this compound. For instance, in the Colorado potato beetle (Leptinotarsa decemlineata), this compound has been identified as a metabolite that varies between different life stages, suggesting a role in developmental processes. nih.gov Comparative metabolomic studies in broiler chickens have also highlighted changes in this compound levels in relation to muscle abnormalities. frontiersin.orgfrontiersin.orgresearchgate.net These findings in non-human, non-clinical contexts pave the way for a broader understanding of steroid metabolomics.

Integration of Multi-Omics Data for Comprehensive Understanding of Steroid Intermediates in Research

A comprehensive understanding of the role of steroid intermediates like this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. tandfonline.commdpi.com This multi-omics approach allows for a systems-level view of the complex biological processes in which these molecules are involved. tandfonline.com

By combining different omics datasets, researchers can identify correlations between genetic variations, gene expression levels, protein abundance, and metabolite concentrations. tandfonline.com This integrated analysis can help to uncover novel regulatory networks and pathways involving steroid intermediates. The development of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles and workflows for multi-omics data analysis will be crucial for advancing this field of research. oup.comresearchgate.net Such integrative approaches have the potential to provide a more complete picture of the biochemical mechanisms and phylogenetic relevance of steroid metabolism in various non-human systems. nih.gov

Q & A

Q. What structural characteristics define aldosterone hemiacetal, and how do they influence its stability in physiological conditions?

this compound forms via an intramolecular reaction between the C18 aldehyde and C11 hydroxyl groups, creating a six-membered ring structure. This equilibrium favors the hemiacetal form (~99%) under physiological conditions due to thermodynamic stability and reduced steric strain compared to the open-chain aldehyde . To confirm structural features, researchers should employ nuclear Overhauser effect (NOE) NMR experiments to identify spatial proximity between protons in the hemiacetal ring .

Q. What spectroscopic methods are most effective for detecting and quantifying this compound in biological samples?

High-resolution NMR (600 MHz or higher) is critical for resolving the aldehyde proton (δ 9.5–10.5 ppm) and hemiacetal ring protons (δ 4.0–5.5 ppm) . For quantification in complex matrices, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Calibration curves should span physiologically relevant concentrations (0.1–100 nM) .

Q. How does the equilibrium between aldosterone’s open-chain aldehyde and hemiacetal form impact its biological activity?

The equilibrium is pH-dependent, with acidic conditions favoring the open-chain aldehyde. To study this, use stopped-flow spectroscopy to monitor real-time interconversion kinetics in buffered solutions (pH 2–8). Compare binding affinities of both forms to mineralocorticoid receptors via surface plasmon resonance (SPR) to assess functional implications .

Advanced Research Questions

Q. What mechanistic pathways explain the reversible formation of this compound, and how do they compare to other hemiacetal systems?

The reaction follows a nucleophilic addition-elimination mechanism, analogous to hemiacetal ester exchanges (e.g., carboxylate-catalyzed systems). Use isotopic labeling () at the C11 hydroxyl to track oxygen migration during ring opening/closing. Compare kinetics with model hemiacetals (e.g., glucose derivatives) to identify steric/electronic modulation effects .

Q. How can researchers design experiments to study the equilibrium between aldosterone's aldehyde and hemiacetal forms under varying pH conditions?

Employ a combination of UV-Vis spectroscopy (to monitor aldehyde absorption at ~280 nm) and NMR in deuterated buffers. Use a pH-stat system to maintain precise pH control (±0.01 units) while measuring equilibrium constants () at 25–37°C. Validate results with density functional theory (DFT) calculations to predict thermodynamic favorability .

Q. What synthetic strategies are available for generating this compound analogs to study structure-activity relationships?

Modify the C18 aldehyde or C11 hydroxyl groups via site-selective protection (e.g., silyl ethers for hydroxyls) and reductive amination for aldehyde derivatives. Characterize analogs using X-ray crystallography to correlate hemiacetal ring geometry with receptor binding. For unstable analogs, use cryogenic NMR (e.g., 150 K) to suppress decomposition .

Q. What chromatographic techniques optimize the separation of this compound from its open-chain form in complex matrices?

Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC-cHILIC) to resolve polar hemiacetal and less polar aldehyde forms. Optimize mobile phase composition (ACN:water with 0.1% formic acid) and column temperature (30°C) to enhance peak resolution. Validate with MS/MS fragmentation patterns .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported stability constants for this compound across different experimental setups?

Standardize buffer conditions (ionic strength, temperature) and validate instrument calibration using certified reference materials. Perform meta-analyses of published values with multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Replicate conflicting studies under identical conditions to isolate methodological artifacts .

Q. What validation protocols ensure the accuracy of kinetic data when studying this compound interconversion rates?

Implement internal consistency checks: (1) compare rate constants derived from NMR line-shape analysis and stopped-flow kinetics; (2) use Arrhenius plots to confirm linearity over 10–40°C; (3) validate computational models (e.g., molecular dynamics simulations) against experimental data. Report uncertainties using error propagation methods .

Q. How do thermodynamic parameters derived from this compound formation inform our understanding of its biological regulation?

Calculate Gibbs free energy () and enthalpy () via van’t Hoff analysis of temperature-dependent values. Correlate these with in vivo aldosterone half-life measurements (e.g., radiolabeled tracer studies) to model tissue-specific stabilization mechanisms. Contrast with synthetic analogs to identify structural determinants of stability .

Methodological Resources

- Structural Confirmation : Use NOE NMR and X-ray crystallography to resolve spatial arrangements .

- Quantification : LC-MS/MS with deuterated standards for sensitivity in biological samples .

- Kinetic Studies : Stopped-flow spectroscopy paired with DFT calculations for mechanistic insights .

- Data Validation : Cross-method comparisons (NMR vs. SPR) and meta-analytical frameworks to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.